

LC-MS/MS method everolimus therapeutic drug monitoring

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Everolimus

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Introduction to Everolimus Monitoring

Everolimus is an mTOR inhibitor used as an immunosuppressive agent in solid organ transplantation and in oncology [1] [2]. Due to its **narrow therapeutic window** and significant inter-individual pharmacokinetic variability caused by metabolism via CYP3A4 and transport by P-glycoprotein, Therapeutic Drug Monitoring (TDM) is essential for optimizing efficacy and minimizing toxicity [1].

Traditional TDM relies on venous whole blood (WB) sampling. However, recent developments focus on **volumetric microsampling techniques** like Volumetric Absorptive Microsampling (VAMS) and quantitative Dried Blood Spot (qDBS). These methods offer minimal invasiveness, simplified logistics, and enable decentralized, patient-centered TDM, which is particularly beneficial for transplant recipients in remote areas [1].

Detailed Protocol: LC-MS/MS Analysis of Everolimus

The following protocol synthesizes methodologies from recent publications for determining **everolimus** in whole blood and microsamples [1] [3] [4].

Sample Collection and Preparation

- **Whole Blood (WB):** Collect venous whole blood into **K₂ or K₃-EDTA tubes** [1]. This is the conventional and recommended matrix.
- **Volumetric Absorptive Microsampling (VAMS):** Use the **Mitra device** to collect a precise volumetric sample (e.g., 10 µL) of capillary blood [1].
- **Quantitative Dried Blood Spot (qDBS):** Use the **Capitainer device** to collect a precise volumetric sample (e.g., 10 µL) of capillary blood onto a prepared spot [1].

Sample Extraction Procedures

Different matrices require tailored extraction protocols to ensure optimal recovery and minimal matrix interference.

- **Whole Blood Extraction:**
 - Use a **protein precipitation** protocol [1] [3].
 - Add a mixture of zinc sulfate, methanol, and acetonitrile to the sample [1].
 - Vortex, then add a cold precipitation solution.
 - **Freeze the mixture** prior to centrifugation to enhance analyte recovery, reduce matrix effects, and obtain a clear supernatant for analysis [1].
- **Mitra (VAMS) Extraction:**
 - Based on a protocol using pure methanol [1].
 - **Incubate at low temperatures** to improve extract clarity and LC-MS/MS signal quality [1].
- **Capitainer (qDBS) Extraction:**
 - This matrix requires a more rigorous purification.
 - Extract the dried spot using acetonitrile.
 - Introduce an additional step incorporating **MgSO₄ and sodium acetate (CH₃COONa)** to enhance phase separation and achieve cleaner extracts [1].

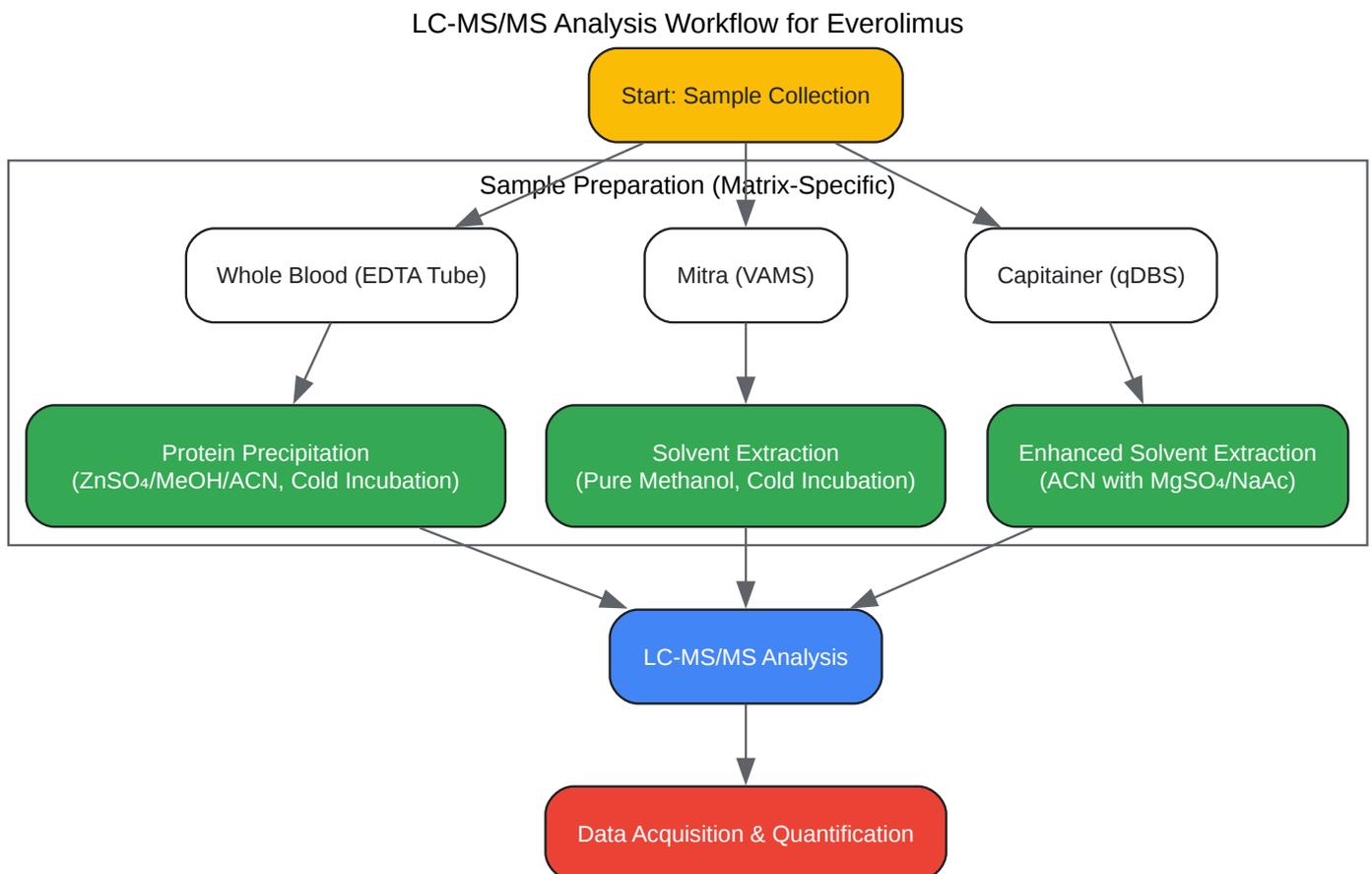
Instrumental Analysis: LC-MS/MS Conditions

The core analytical method is consistent across sample types, with specific conditions optimized for **everolimus**.

- **Chromatography:**

- **Column:** Polar-modified C18 column (e.g., Kinetex Polar C18) [1].
 - **Mobile Phase:** Buffered with formic acid and ammonium acetate (e.g., 0.1% and 4 mM) in gradient mode [1].
 - **Flow Rate:** 0.6 mL/min [4].
 - **Run Time:** ~3.5 minutes [4]. **Everolimus** retention time is approximately 0.92 minutes [1].
- **Mass Spectrometry (Tandem Mass Spectrometer):**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.
 - **Monitoring Ions:** The ammonium adduct of **everolimus** is typically selected [3].
 - **Everolimus:** Precursor ion $[M+NH_4]^+$ **m/z 975.6** → Product ions **m/z 908.5 and 890.5** [1] [3] [4].
 - **Internal Standard:** **D4-everolimus (D4-EVE)** is preferred over $^{13}C, D_2$ -EVE due to lower interference [1].

The experimental workflow for sample processing and analysis is summarized below.



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Method Validation Summary

A robust LC-MS/MS method must be validated according to guidelines (e.g., EMA, IATDMCT). Key parameters for a validated **everolimus** method are summarized below.

Validation Parameter	Performance Data	Citation
Linearity Range WB: 1.27–64.80 ng/mL VAMS/qDBS: 0.50–60.00 ng/mL [1] Calibration Model $y = 0.6227x - 0.02702$, weight $1/x$, $R^2 = 0.9996$ (WB) [1] Imprecision (CV) Total CV: 5.7% - 19.1% (across range 3.3-34.2 ng/mL) [3] Inaccuracy Intra-/inter-day inaccuracy within $\pm 15\%$ for all QCs [4] Internal Standard D4- Everolimus (recommended) [1] Hematocrit Effect Found to be negligible for VAMS (Mitra) and qDBS (Capitainer) [1]		

Clinical Application & Therapeutic Ranges

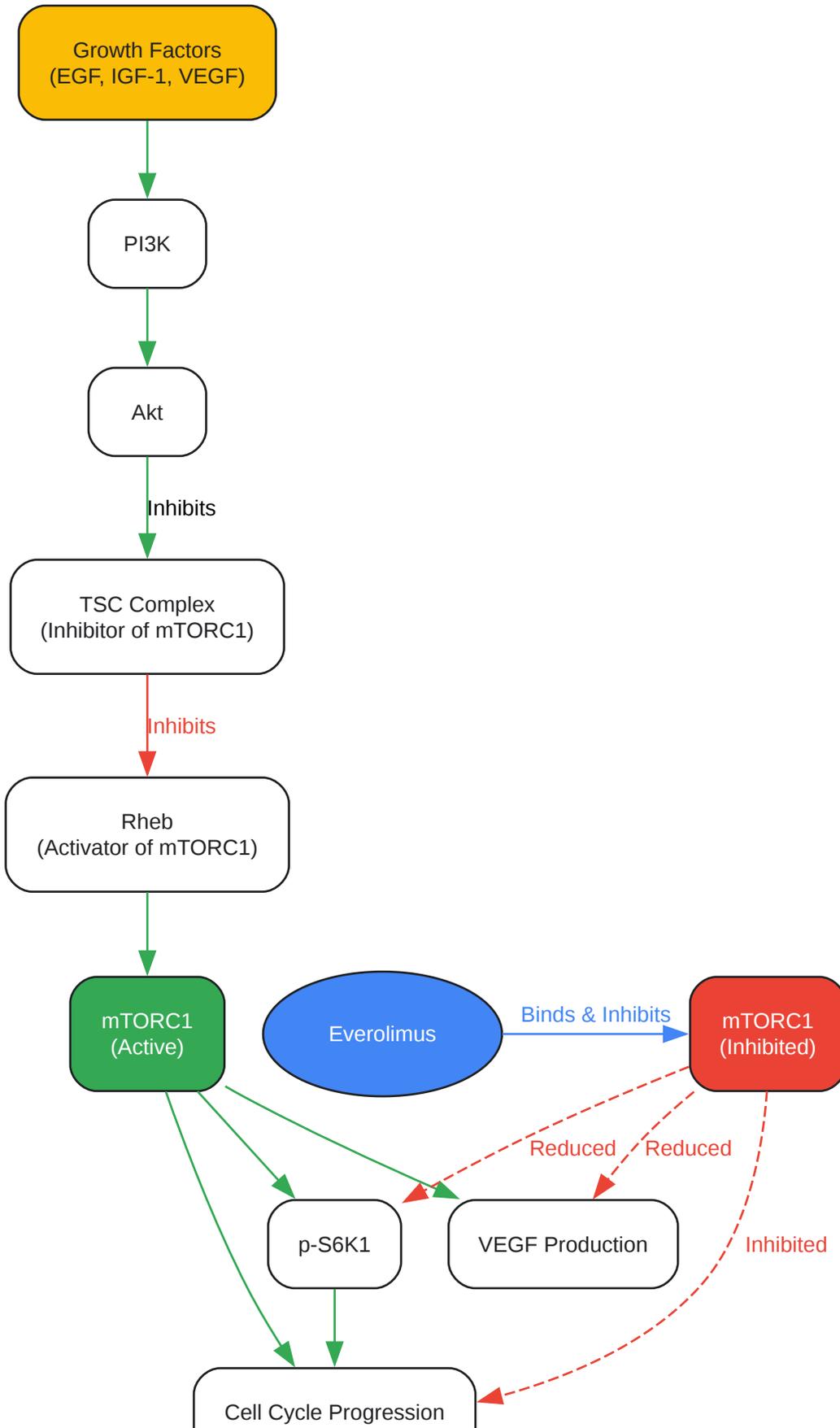
The primary objective of TDM is to individualize dose optimization. The **trough concentration (Co)** is used as a surrogate for systemic exposure [1]. Therapeutic ranges vary based on the type of transplant and concomitant therapy.

| **Transplant Type** | **Therapeutic Range (Co, ng/mL)** | **Notes** | | :--- | :--- | :--- | | **Kidney** | 3–8 ng/mL | With reduced-dose CNI (e.g., Tacrolimus) | [1] | | **Kidney** | 6–10 ng/mL | As monotherapy (without CNI) | [1] | | **Liver** | ≥ 3 ng/mL | With reduced-dose CNI | [1] | | **Liver** | 5–12 ng/mL | As monotherapy (without CNI) | [1] |

Mechanism of Action: mTOR Signaling Pathway

Everolimus exerts its effect by inhibiting the **mammalian Target of Rapamycin (mTOR)**, a serine/threonine kinase that is a key regulator of cell growth, proliferation, survival, and angiogenesis [2] [5]. The diagram below illustrates the simplified mTOR pathway and the site of **everolimus** action.

mTOR Pathway and Everolimus Inhibition



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Key Considerations for Method Implementation

- **Internal Standard Selection:** While $^{13}\text{C}, \text{D}_2\text{-EVE}$ is available, **D4-EVE** demonstrated lower cross-interference with the non-labeled analyte and is the preferred internal standard [1].
- **Microsampling Advantages:** VAMS and qDBS technologies significantly reduce the **hematocrit effect**, a known limitation of traditional DBS, making them more reliable for volumetric quantification [1].
- **Combination Therapy:** In oncology, **everolimus** is often combined with other agents. Preclinical studies show it can overcome resistance to EGFR inhibitors like gefitinib, and clinical trials have established combination doses with docetaxel (e.g., 5 mg daily **everolimus** + 60 mg/m² docetaxel) [2] [6].

The protocols and data summarized here provide a foundation for implementing a robust LC-MS/MS method for **everolimus** TDM. The move towards microsampling is well-supported by recent analytical and clinical validation studies, promising a more patient-friendly future for therapeutic drug monitoring.

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